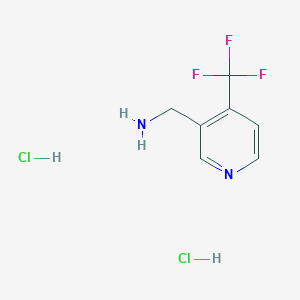

(4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

Description

(4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a halogenated pyridine derivative with a methanamine group substituted at the 3-position of the pyridine ring and a trifluoromethyl (-CF₃) group at the 4-position. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. This compound is structurally related to bioactive molecules, particularly in kinase inhibition and central nervous system (CNS) targeting due to the pyridine scaffold’s ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-1-2-12-4-5(6)3-11;;/h1-2,4H,3,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCIJKLOQDLIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380300-26-4 | |

| Record name | 1-[4-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves several stepsThe reaction conditions typically involve the use of trifluoromethylating agents and appropriate catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

(4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers utilize this compound to study its effects on biological systems and its potential as a biochemical probe.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, which can influence the compound’s binding affinity and reactivity with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Methanamine Derivatives

Key Observations :

- Positional Isomerism: The placement of the trifluoromethyl group (2-, 4-, or 5-position) significantly impacts electronic distribution and steric accessibility.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Findings :

Table 3: Application-Specific Comparisons

Critical Insights :

Biological Activity

(4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl substitution on the pyridine ring. This structural feature enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug development. The compound's biological activity is primarily linked to its interactions with various biological targets, including receptors and enzymes.

- Molecular Formula : C7H8ClF3N2

- Molecular Weight : 212.60 g/mol

- IUPAC Name : [5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride

- CAS Number : 1332529-79-9

The biological activity of this compound is influenced by its ability to bind to specific biological targets. Similar compounds have demonstrated the following mechanisms:

- Enzyme Inhibition : Compounds with a trifluoromethyl group often exhibit enhanced binding affinity to enzymes, which can lead to effective inhibition of enzymatic activity.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Biological Activity and Applications

The compound has been investigated for its potential applications in several therapeutic areas:

Anticancer Activity

Research indicates that related pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance cellular penetration and interaction with target proteins, contributing to increased efficacy in cancer treatment.

Case Studies

- Toxicity Profile : A case study highlighted severe toxicity following inhalation exposure to a structurally similar compound, resulting in methemoglobinemia and acute renal failure. This emphasizes the need for caution when handling trifluoromethyl-containing compounds.

- Anticancer Evaluation : In vitro studies have shown that pyridine derivatives can inhibit tumor growth effectively, with some compounds demonstrating IC50 values in the nanomolar range against specific cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Pyridinemethanamine | Pyridine ring with a primary amine | Basicity and reactivity with electrophiles |

| 2-(Trifluoromethyl)pyridine | Trifluoromethyl group on a different position | Enhanced lipophilicity; used in agrochemicals |

| 3-Aminopyridine | Amino group at position 3 | Potential neuroprotective effects |

| 5-(Trifluoromethyl)thiazole | Thiazole ring with trifluoromethyl group | Antimicrobial properties |

The unique trifluoromethyl substitution pattern on the pyridine ring of this compound significantly influences its biological activity compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for (4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride?

The synthesis involves sequential functionalization of the pyridine ring. Key steps include:

- Trifluoromethylation : Using trifluoromethylating agents (e.g., CF₃Cu) to introduce the -CF₃ group at the pyridine's 4-position under catalytic conditions .

- Amine Introduction : A methanamine group is introduced at the 3-position via nucleophilic substitution or reductive amination, followed by dihydrochloride salt formation for stability .

- Purification : Crystallization or chromatography is used to isolate the compound, with yields optimized by controlling reaction temperature (20–80°C) and solvent polarity .

Q. Which characterization techniques are critical for verifying structural integrity?

- HPLC/LCMS : Retention time (e.g., 0.81–1.32 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 407 [M+H]⁺) confirm purity and molecular weight .

- NMR : ¹H/¹³C NMR validates the pyridine ring protons (δ 8.2–8.5 ppm) and -CF₃ group (δ 120–125 ppm in ¹⁹F NMR) .

- Elemental Analysis : Matches the theoretical molecular formula (C₇H₉Cl₂F₃N₂, 249.06 g/mol) .

Q. What biological activity mechanisms are associated with this compound?

The trifluoromethyl group enhances lipophilicity and metabolic stability, promoting strong binding to enzymes (e.g., kinase inhibition via hydrophobic interactions). The primary amine facilitates hydrogen bonding with catalytic residues, as seen in related pyridine derivatives .

Advanced Research Questions

Q. How can contradictory reactivity data in substitution reactions be resolved?

Conflicting reports on regioselectivity (e.g., 3- vs. 5-position reactivity) arise from solvent polarity and catalyst choice. Methodological solutions include:

- Controlled Experiments : Compare outcomes using polar aprotic (DMF) vs. nonpolar solvents (THF) .

- Catalyst Screening : Transition metals (e.g., Pd) improve specificity for C–N bond formation .

- Computational Modeling : Predict site-specific electronic effects using DFT calculations (e.g., Fukui indices) .

Q. What strategies optimize synthesis yield for scaled production?

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing side products (e.g., over-oxidation) .

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% while maintaining >90% yield .

- Salt Formation : Dihydrochloride precipitation at pH 2–3 improves recovery (>85% yield) .

Q. How can computational methods predict biological target interactions?

- Molecular Docking : Use software (e.g., AutoDock) to model the compound’s binding to kinase ATP pockets, leveraging the -CF₃ group’s electron-withdrawing effects .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on amine group solvation .

Q. What approaches address regioselectivity challenges in functionalization?

- Directing Groups : Install a temporary boronate ester at the pyridine’s 2-position to steer substitution to the 3-position .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics, favoring thermodynamically stable products (e.g., 3-amine derivatives) .

Key Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.